Enantioselective BChE Inhibition: 4‑Bromo (S)‑Configuration Delivers 28.21 µM IC₅₀, Comparable to Rivastigmine
A benzyl carbamate derivative incorporating the (2S)-2-(4‑bromophenyl)pyrrolidine scaffold exhibits significant butyrylcholinesterase (BChE) inhibition. The IC₅₀ of 28.21 µM for the 4‑bromo (S)-enantiomer is essentially equipotent to the reference drug rivastigmine (IC₅₀ ≈ 27.38 µM for the 2‑bromo analog) in the same assay system [1]. Importantly, the corresponding 2‑chlorophenyl derivative (IC₅₀ = 46.35 µM against AChE) shows a different target selectivity profile, underscoring that both the halogen identity and the (2S) stereochemistry are critical determinants of cholinesterase inhibition potency [1].
| Evidence Dimension | BChE inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 28.21 µM (for benzyl (2S)-2-[(4‑bromophenyl)carbamoyl]pyrrolidine-1‑carboxylate derivative) |
| Comparator Or Baseline | Rivastigmine (IC₅₀ ≈ 27.38 µM in the same assay); 2‑Chlorophenyl analog (IC₅₀ = 46.35 µM against AChE) |
| Quantified Difference | 4‑Bromo (S)‑derivative is 1.03‑fold less potent than rivastigmine (practically equivalent); 1.64‑fold more potent than the 2‑chlorophenyl analog against AChE |
| Conditions | In vitro Ellman's method using recombinant human BChE and AChE; THP‑1 cell line cytotoxicity screening showed insignificant toxicity |
Why This Matters
This demonstrates that the (2S)-4‑bromophenyl scaffold can achieve BChE inhibition comparable to a clinically used drug, validating its utility as a chiral starting point for CNS‑penetrant inhibitor design.
- [1] Pizova, H., Havelkova, M., Bobal, P., Stepankova, S., & Kauerova, T. (2017). Proline-Based Carbamates as Cholinesterase Inhibitors. Molecules, 22(11), 1969. https://doi.org/10.3390/molecules22111969 View Source
